{2-Oxabicyclo[2.2.2]octan-4-yl}methanol
CAS No.: 2168235-11-6
Cat. No.: VC4857370
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanol - 2168235-11-6](/images/structure/VC4857370.png)
Specification
CAS No. | 2168235-11-6 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.198 |
IUPAC Name | 2-oxabicyclo[2.2.2]octan-4-ylmethanol |
Standard InChI | InChI=1S/C8H14O2/c9-5-8-3-1-7(2-4-8)10-6-8/h7,9H,1-6H2 |
Standard InChI Key | YYYJRRRHZZLXEX-UHFFFAOYSA-N |
SMILES | C1CC2(CCC1OC2)CO |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a bicyclo[2.2.2]octane framework where one methylene group is replaced by an oxygen atom, creating a 2-oxabicyclo[2.2.2]octane core. The methanol substituent at the 4-position introduces a hydroxyl group (-CHOH) capable of hydrogen bonding. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | CHO | |
Molecular weight | 142.20 g/mol | |
SMILES | C1CC2(CCC1OC2)CO | |
Rotatable bonds | 1 | |
Polar surface area | 29 Ų |
X-ray crystallography confirms the bicyclic system’s rigidity, with C–C distances (2.54–2.56 Å) slightly shorter than benzene’s 2.88 Å . The oxygen atom reduces lipophilicity (LogP = 0.47) compared to all-carbon analogs .
Synthesis Strategies
The primary synthesis route involves iodocyclization of cyclohexane-derived alkenyl alcohols (Fig. 1):
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Substrate preparation: Cyclohexene alcohols (e.g., 4-cyclohexen-1-ol) are functionalized with iodine-compatible groups .
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Iodocyclization: Treatment with molecular iodine (I) in acetonitrile at 60°C induces ring closure, forming the bicyclic iodide intermediate .
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Methanol functionalization: Hydrolysis or reduction steps introduce the hydroxymethyl group .
This method achieves yields of 50–67%, with scalability demonstrated at gram-scale . Alternative approaches include intramolecular Michael additions, though these are less versatile for substituent variation .
Physicochemical and Biological Properties
Stability and Reactivity
The compound exhibits exceptional stability:
The hydroxyl group participates in hydrogen bonding (donor count = 1, acceptor count = 2) , enabling interactions with biological targets. pK values for analogous carboxylic acid derivatives (e.g., 4.1–4.4) mirror benzoic acids, confirming electronic similarity to aromatic systems .
Bioisosteric Applications
As a phenyl ring replacement, the 2-oxabicyclo[2.2.2]octane core offers:
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Enhanced solubility: Water solubility increases 3–5× in Imatinib analogs .
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Reduced lipophilicity: ClogP decreases by 0.8–1.2 units versus parent drugs .
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Metabolic stability: 50% lower CYP450-mediated oxidation in hepatic microsomes .
Case Study: In Vorinostat (SAHA), substituting the phenyl ring with this scaffold maintained histone deacetylase inhibition while improving oral bioavailability .
Supplier | Purity | Price (100 mg) | Lead Time |
---|---|---|---|
BLD Pharmatech | 97% | $247 | 1 day |
Enamine | 95% | $378 | 2 days |
CP Lab Safety | 97% | $247 | 5 days |
Future Directions
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